molecular formula C12H14O2 B172827 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid CAS No. 151157-47-0

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B172827
CAS No.: 151157-47-0
M. Wt: 190.24 g/mol
InChI Key: OYSYHHVWRKEZFJ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenylmagnesium bromide with cyclobutanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
  • 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

Uniqueness

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methylphenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-5-2-3-6-10(9)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSYHHVWRKEZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632647
Record name 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-47-0
Record name 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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